Acetamida, N-(4-cloro-6-(etilamino)-1,3,5-triazin-2-il)-

Descripción general

Descripción

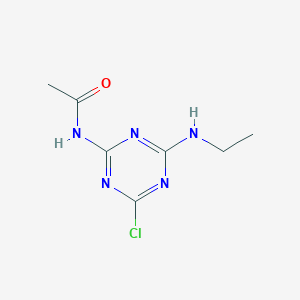

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science

Aplicaciones Científicas De Investigación

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be used in various chemical reactions and studies.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions, as triazine derivatives are known to interact with biological molecules.

Medicine: Research into the potential therapeutic applications of triazine derivatives includes their use as antimicrobial, anticancer, and antiviral agents.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, affecting their function .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their activity. This interaction could potentially alter the normal functioning of the targets, leading to the observed effects .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Result of Action

The compound’s interaction with its targets likely leads to changes at the molecular and cellular levels, resulting in the observed effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)acetamide . Factors such as temperature, pH, and presence of other chemicals can affect how the compound interacts with its targets and its overall effectiveness .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.

Hydrolysis: Aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while hydrolysis can produce amines and carboxylic acids.

Comparación Con Compuestos Similares

Similar Compounds

- Acetamide, N-(4-chloro-6-(methylamino)-1,3,5-triazin-2-yl)

- Acetamide, N-(4-chloro-6-(propylamino)-1,3,5-triazin-2-yl)

- Acetamide, N-(4-chloro-6-(butylamino)-1,3,5-triazin-2-yl)

Uniqueness

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds with different alkyl substitutions.

Actividad Biológica

Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- is a triazine derivative characterized by its unique ethylamino substitution. This compound has garnered interest due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound is structurally defined as follows:

- Chemical Formula : C6H8ClN5O

- CAS Number : 142179-76-8

The presence of the ethylamino group significantly influences its chemical reactivity and biological activity compared to other triazine derivatives.

Target Interactions

Acetamide derivatives often interact with various biological targets including enzymes and receptors. The specific interactions of N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-acetamide may lead to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical in metabolic pathways.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), affecting signal transduction pathways crucial for cellular responses .

Biochemical Pathways

The biological activity of this compound is likely mediated through several biochemical pathways:

- Cell Growth Regulation : Triazine derivatives have been documented to influence cell proliferation and apoptosis in cancer cell lines.

- Antimicrobial Activity : Some studies suggest that triazine compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-acetamide, it is essential to compare it with other triazine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chloro-6-(methylamino)-1,3,5-triazin-2-yl)-acetamide | Structure | Moderate anticancer activity |

| N-(4-chloro-6-(propylamino)-1,3,5-triazin-2-yl)-acetamide | Structure | Antimicrobial properties |

| N-(4-chloro-6-(butylamino)-1,3,5-triazin-2-yl)-acetamide | Structure | Enzyme inhibition |

The ethylamino substitution in N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)-acetamide may enhance its solubility and interaction with biological targets compared to other alkyl substitutions.

Future Directions for Research

Given the promising biological activities associated with triazine derivatives:

- Therapeutic Development : Further studies are warranted to explore the potential therapeutic applications in cancer treatment and antimicrobial therapies.

- Mechanistic Studies : Detailed investigations into the specific mechanisms of action at the molecular level will aid in understanding how this compound can be effectively utilized in drug design.

- Environmental Impact Studies : Understanding how environmental factors influence the stability and efficacy of this compound can provide insights into its practical applications.

Propiedades

IUPAC Name |

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O/c1-3-9-6-11-5(8)12-7(13-6)10-4(2)14/h3H2,1-2H3,(H2,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIUCQKUBNRZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161960 | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-76-8 | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142179768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.